molecular formula C17H29BN2O4 B1449087 1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 1354759-23-1

1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B1449087
CAS No.: 1354759-23-1
M. Wt: 336.2 g/mol
InChI Key: VSJXDLPVFGAPKF-UHFFFAOYSA-N
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Description

1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C17H29BN2O4 and its molecular weight is 336.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Bioevaluation of Novel Pyrazoles

Pyrazoles, including compounds similar to 1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole, play a crucial role in pharmaceutical and agrochemical activities. Novel synthesis methods, such as those under microwave conditions, have expanded the library of pyrazole derivatives. These compounds exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal et al., 2018).

Pyrazole Scaffolds in Drug Design

Pyrazole scaffolds have shown promise in anti-viral and anti-inflammatory therapeutics, pointing to the versatility of pyrazole compounds in drug design. These compounds target various mechanisms, indicating a broad spectrum of potential applications in medicinal chemistry (Karati et al., 2022).

Pyrazole Derivatives as Therapeutic Agents

The exploration of pyrazole derivatives as antimicrobial, anticancer, and antimalarial agents highlights the compound's utility in developing novel therapeutic agents. Pyrazole derivatives have been synthesized and tested against various targets, including DNA gyrase and several kinase enzymes, showcasing their potential in combating a range of diseases (Karati et al., 2022).

Synthetic and Medicinal Aspects of Pyrazolines

Research into pyrazoline derivatives provides insights into the development of drug-like candidates with anticancer, anti-infectious, and anti-inflammatory properties. Studies focusing on the structure-activity relationship (SAR) offer valuable information for future drug development using pyrazole-based scaffolds (Cherukupalli et al., 2017).

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

The multicomponent synthesis approach for creating bioactive pyrazole derivatives showcases the efficiency and innovation in developing compounds with potential pharmaceutical applications. This method emphasizes the importance of pyrazole moieties in the design of biologically active molecules, underscoring the relevance of research into compounds like this compound (Becerra et al., 2022).

Properties

IUPAC Name

1-[3-(oxan-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29BN2O4/c1-16(2)17(3,4)24-18(23-16)14-12-19-20(13-14)9-7-11-22-15-8-5-6-10-21-15/h12-13,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJXDLPVFGAPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCOC3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Reactant of Route 6
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1-[3-(Tetrahydropyran-2-yloxy)propyl]-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole

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